2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
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Overview
Description
Streptomycin sulfate is an antibiotic derived from the bacterium Streptomyces griseus. It was the first aminoglycoside antibiotic to be discovered and used in clinical practice. Streptomycin sulfate is primarily used to treat bacterial infections, including tuberculosis, Mycobacterium avium complex, endocarditis, brucellosis, Burkholderia infection, plague, tularemia, and rat bite fever . It works by inhibiting protein synthesis in bacteria, leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptomycin sulfate is typically produced through fermentation. The bacterium Streptomyces griseus is cultured in a nutrient-rich medium, where it produces streptomycin. The antibiotic is then extracted and purified from the fermentation broth .
Industrial Production Methods:
Fermentation: The bacterium is grown in large fermentation tanks containing a nutrient medium.
Extraction: The fermentation broth is filtered to remove the bacterial cells, and the antibiotic is extracted using solvents.
Purification: The crude extract is purified using techniques such as crystallization or chromatography to obtain pure streptomycin sulfate.
Chemical Reactions Analysis
Types of Reactions: Streptomycin sulfate undergoes various chemical reactions, including hydrolysis and thermal degradation .
Common Reagents and Conditions:
Hydrolysis: Acidic or alkaline conditions can hydrolyze streptomycin sulfate, yielding streptidine and streptobiosamine.
Thermal Degradation: Heating streptomycin sulfate above 70°C results in the formation of degradation products such as streptidine and streptobiosamine.
Major Products Formed:
Hydrolysis Products: Streptidine and streptobiosamine.
Thermal Degradation Products: Streptidine and streptobiosamine.
Scientific Research Applications
Streptomycin sulfate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods to determine the presence of streptomycin and its impurities.
Biology: Employed in cell culture to prevent bacterial contamination.
Medicine: Used to treat bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: Utilized in the production of antibiotics and other pharmaceuticals.
Mechanism of Action
Streptomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, kanamycin, and neomycin . Compared to these antibiotics, streptomycin sulfate is unique in its ability to treat a wide range of bacterial infections, including tuberculosis and plague . it is less commonly used today due to the development of bacterial resistance and the availability of less toxic alternatives .
Comparison with Similar Compounds
- Gentamicin
- Kanamycin
- Neomycin
Properties
Molecular Formula |
C21H39N7O12 |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16?,17-,18-,21+/m0/s1 |
InChI Key |
UCSJYZPVAKXKNQ-HUOHZKRVSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Isomeric SMILES |
C[C@H]1[C@@](C([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Synonyms |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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